molecular formula C6H6IN3 B3047128 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1354704-12-3

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B3047128
CAS No.: 1354704-12-3
M. Wt: 247.04
InChI Key: AKHJHIQSUJBNQY-UHFFFAOYSA-N
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Description

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile is a high-purity chemical building block with the CAS Number 1354704-12-3 and a molecular weight of 247.04 g/mol . Its molecular formula is C6H6IN3, and it is characterized by the Canonical SMILES notation CC1=NN(C=C1I)CC#N . This structure features a pyrazole ring substituted with an iodine atom at the 4-position, a methyl group at the 3-position, and an acetonitrile-functionalized nitrogen at the 1-position. The iodine atom makes this compound a particularly valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are pivotal in constructing more complex heterocyclic systems for pharmaceutical and agrochemical research . Researchers utilize this compound exclusively for laboratory research and development. It is Not for Diagnostic or Therapeutic Use. Handling should be performed by qualified professionals in accordance with established laboratory safety protocols. As indicated in its safety information, this reagent requires careful attention to its GHS hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For precise handling and storage instructions, please consult the relevant Safety Data Sheet.

Properties

IUPAC Name

2-(4-iodo-3-methylpyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHJHIQSUJBNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258216
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-12-3
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetonitrile, 4-iodo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Iodination of Pyrazole Intermediates

The synthesis typically begins with the preparation of 4-iodo-3-methyl-1H-pyrazole, a key intermediate. Electrophilic iodination using $$ N $$-iodosuccinimide (NIS) under acidic conditions achieves high regioselectivity. For example, reacting 3-methyl-1H-pyrazole with NIS in acetic acid at 60°C for 12 hours yields the 4-iodo derivative with >85% purity.

Mechanistic Insight :
The methyl group at position 3 directs electrophilic substitution to the adjacent position 4 due to its electron-donating effect, stabilizing the intermediate σ-complex.

Alkylation with Cyanomethyl Groups

The iodinated pyrazole is subsequently alkylated at the 1-position using chloroacetonitrile. This step employs a strong base, such as cesium carbonate ($$ Cs2CO3 $$), in a polar aprotic solvent like dimethylformamide (DMF). A representative procedure involves:

  • Dissolving 4-iodo-3-methyl-1H-pyrazole (1.0 eq) and chloroacetonitrile (1.2 eq) in DMF.
  • Adding $$ Cs2CO3 $$ (2.0 eq) and heating at 80°C for 6 hours.
  • Purifying the product via column chromatography (ethyl acetate/hexane, 1:3).

Yield Optimization :
Microwave-assisted synthesis reduces reaction time to 30 minutes while maintaining a yield of 78%.

Industrial-Scale Production Considerations

Scalable methods prioritize cost efficiency and minimal waste. A patented three-step process demonstrates:

Step Reaction Conditions Yield
1 Iodination NIS, $$ CH_3COOH $$, 60°C 88%
2 Alkylation $$ Cs2CO3 $$, DMF, 80°C 75%
3 Purification Recrystallization (EtOH/H₂O) 99.5% purity

This approach avoids chromatographic purification in the final step, enhancing feasibility for bulk production.

Analytical Characterization

Critical data for verifying structure and purity include:

Spectroscopic Data :

  • $$ ^1H $$ NMR (CDCl₃) : δ 2.41 (s, 3H, CH₃), 4.89 (s, 2H, CH₂CN), 7.52 (s, 1H, pyrazole-H).
  • IR (KBr) : 2245 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (C-I stretch).

Chromatographic Analysis :
HPLC with a C18 column (acetonitrile/water, 70:30) confirms purity >99%.

Challenges and Alternative Methodologies

Byproduct Formation

Competing alkylation at the pyrazole nitrogen’s 2-position may occur, generating 2-(4-iodo-3-methyl-2H-pyrazol-2-yl)acetonitrile. Using bulky bases like potassium tert-butoxide suppresses this side reaction.

Green Chemistry Approaches

Recent efforts replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving comparable yields (72%) under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and nitrile group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The iodine atom in the target compound contributes to its higher molecular weight (214.07 g/mol) compared to non-halogenated analogs like 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (121.14 g/mol) .

Electronic and Steric Influence: The electron-withdrawing iodine substituent likely lowers the LUMO energy, enhancing electrophilic reactivity compared to bromo or methyl analogs .

Reactivity in Synthesis :

  • Iodo-substituted pyrazoles are advantageous in cross-coupling reactions due to iodine’s superior leaving-group ability compared to bromine or chlorine .
  • The bromo analog (C₇H₈BrN₃) may exhibit slower reaction kinetics in such transformations .

Crystallographic and Computational Insights

  • Crystallography: Programs like SHELXL and ORTEP-3 are instrumental in resolving non-planar geometries and charge-density distributions in pyrazole derivatives, as seen in related compounds . For example, DFT studies on similar molecules (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives) reveal that HOMO-LUMO orbitals localize on aromatic systems, with iodine’s electronegativity likely influencing electron density in the target compound .

Biological Activity

Overview

2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative characterized by the presence of an iodine atom and a nitrile group. Its molecular formula is C6H6IN3C_6H_6IN_3, with a molecular weight of approximately 247.04 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The biological activity of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile primarily involves its interaction with various biological macromolecules:

  • Target Enzymes : Similar compounds have been shown to inhibit enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis and cellular metabolism.
  • Biochemical Pathways : The compound's structure allows it to modulate biochemical pathways linked to neurological and inflammatory responses, making it a candidate for drug development targeting these areas.

Biological Activities

Research indicates that 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile exhibits several notable biological activities:

Inhibition Studies

A series of studies have evaluated the inhibitory effects of pyrazole derivatives on various enzymes. For instance, one study highlighted the inhibition of NAMPT by similar compounds, leading to reduced proliferation in cancer cell lines. The structure of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile suggests it may share this inhibitory action.

Cytokine Inhibition

In a comparative study, several pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6. The results indicated that modifications to the pyrazole ring significantly impacted their efficacy, suggesting that further structural optimization of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile could enhance its anti-inflammatory properties .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityReference
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrileStructurePotential enzyme inhibitor; anti-inflammatory
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrileStructureAnti-inflammatory; receptor binding
Pyrazole Derivative A-Antibacterial against E. coli, S. aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
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2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile

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